molecular formula C12H15N3 B1638462 Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine CAS No. 474448-87-8

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No.: B1638462
CAS No.: 474448-87-8
M. Wt: 201.27 g/mol
InChI Key: YKRXJFHSEYGWQY-UHFFFAOYSA-N
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Description

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine typically involves the reaction of benzyl chloride with (1-methyl-1H-imidazol-2-yl)methanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-2-yl)methanamine: A precursor in the synthesis of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine.

    Benzylimidazole: Another imidazole derivative with similar structural features.

    (1H-benzo[d]imidazol-2-yl)methanone: A related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the benzyl and imidazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-8-7-14-12(15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRXJFHSEYGWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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